Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate
Brand Name: Vulcanchem
CAS No.: 364621-96-5
VCID: VC21468506
InChI: InChI=1S/C13H11ClO4/c1-16-13(15)12-7-6-9(18-12)8-17-11-5-3-2-4-10(11)14/h2-7H,8H2,1H3
SMILES: COC(=O)C1=CC=C(O1)COC2=CC=CC=C2Cl
Molecular Formula: C13H11ClO4
Molecular Weight: 266.67g/mol

Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate

CAS No.: 364621-96-5

Cat. No.: VC21468506

Molecular Formula: C13H11ClO4

Molecular Weight: 266.67g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate - 364621-96-5

Specification

CAS No. 364621-96-5
Molecular Formula C13H11ClO4
Molecular Weight 266.67g/mol
IUPAC Name methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate
Standard InChI InChI=1S/C13H11ClO4/c1-16-13(15)12-7-6-9(18-12)8-17-11-5-3-2-4-10(11)14/h2-7H,8H2,1H3
Standard InChI Key RLIRFBBJPNJRGU-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(O1)COC2=CC=CC=C2Cl
Canonical SMILES COC(=O)C1=CC=C(O1)COC2=CC=CC=C2Cl

Introduction

Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate is a synthetic organic compound with the molecular formula C13H11ClO4 and a molecular weight of approximately 266.67 g/mol . It is characterized by its unique structure, which includes a furan ring and a chlorophenoxy group. This compound has been investigated for its potential biological activities, including antifungal and antimicrobial properties.

Spectral Information

Spectral data, including 1H NMR and 13C NMR spectra, are available for this compound, providing insights into its molecular structure and confirmation of its chemical identity .

Antifungal Activity

Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate is being investigated for its potential as an antifungal agent, suggesting its utility in combating fungal infections.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens, making it a promising candidate for further research in this area.

Synthesis and Applications

The synthesis of Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate typically involves several steps in organic chemistry, utilizing established methods for forming the furan ring and attaching the chlorophenoxy group. This compound serves as a versatile intermediate for synthesizing more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Compound NameStructure FeaturesNotable Activities
Methyl 5-[(4-bromophenoxy)methyl]-2-furoateBromophenoxy groupAntimycobacterial, iron chelation
Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylateDimethylphenoxy groupPotential anti-inflammatory, antimicrobial
Methyl 5-[(2-chlorophenoxy)methyl]-2-furoateChlorophenoxy groupAntifungal, antimicrobial

This comparison highlights the unique biological activities associated with different substituents on the phenoxy group, influencing their potential applications in medicine and agriculture.

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